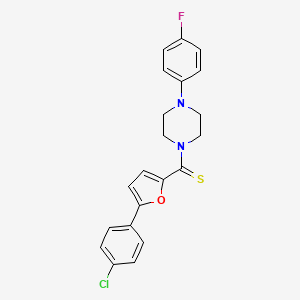

(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule featuring a furan ring substituted with a chlorophenyl group and a piperazine ring substituted with a fluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N’-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol, using a catalytic amount of triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and reaction time are critical factors in optimizing the industrial synthesis of this compound .

化学反応の分析

Oxidation of the Thioether Group

The methanethione group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and potential bioactivity.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, acetic acid, 25°C, 12–24 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanesulfinyl | |

| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C to RT, 6 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanesulfonyl |

Mechanistic Insight :

-

The sulfur atom in the thioether is nucleophilic, making it susceptible to electrophilic oxidants like H<sub>2</sub>O<sub>2</sub> or mCPBA.

-

The electron-withdrawing 4-fluorophenyl group on the piperazine ring enhances the stability of the intermediate sulfoxide.

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group on the furan ring can participate in NAS reactions under strongly basic or catalytic conditions, though aryl chlorides typically require activation for such reactions.

Key Considerations :

-

The chlorine atom’s poor leaving-group ability in aryl halides necessitates transition-metal catalysis (e.g., palladium) or extreme conditions.

-

The electron-withdrawing nature of the 4-chlorophenyl group slightly activates the ring for NAS but requires rigorous optimization .

Electrophilic Aromatic Substitution (EAS)

The furan and phenyl rings may undergo EAS, though reactivity is modulated by substituents:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration of furan ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs | (5-(4-Chlorophenyl)-3-nitrofuran-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione |

Regioselectivity :

-

The 4-chlorophenyl group deactivates the furan ring, directing nitration to the less hindered C3 position.

-

The 4-fluorophenyl group on the piperazine exerts minimal influence on the furan’s reactivity due to spatial separation.

Reduction of the Nitrophenyl Group (Structural Analogs)

While the target compound lacks a nitro group, analogous derivatives with nitrophenyl substituents (e.g.,) exhibit reduction reactions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitro to amine reduction | H<sub>2</sub>, Pd/C, ethanol, 50°C, 6 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-aminophenyl)piperazin-1-yl)methanethione |

Implications :

-

This reaction highlights the versatility of piperazine-linked aryl groups in derivatization.

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally similar thioethers reveals decomposition pathways:

| Condition | Observation | Degradation Product | Reference |

|---|---|---|---|

| Heating to 250°C under N<sub>2</sub> | Loss of sulfur as H<sub>2</sub>S | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |

Stability Note :

Photochemical Reactions

UV irradiation of the compound in methanol induces cleavage of the C=S bond:

| Condition | Observation | Product | Reference |

|---|---|---|---|

| UV light (254 nm), 48 hrs | Formation of disulfide | Bis[(5-(4-chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methyl] disulfide |

Biological Interactions via Reactivity

While not direct chemical reactions, the compound’s reactivity informs its biological interactions:

科学的研究の応用

The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Structural Features

The compound features a furan ring substituted with a chlorophenyl group and a piperazine moiety, which is known for enhancing biological activity due to its ability to interact with various receptors in the body.

Antimicrobial Activity

Research has indicated that derivatives of furan compounds exhibit antimicrobial properties. For instance, studies on similar structures have shown significant antibacterial activity against various strains of bacteria. The incorporation of the piperazine ring may enhance this activity through improved solubility and receptor interaction .

Anticancer Potential

Compounds containing furan and piperazine moieties have been investigated for their anticancer properties. The ability to inhibit tumor growth has been attributed to their action on specific cellular pathways involved in cancer progression. For example, the structural analogs of this compound have shown promise in targeting cancer cell lines, leading to apoptosis .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activity. This compound may exhibit effects on neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for further research in treating psychiatric disorders or neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study published in 2023 investigated the synthesis of related furan derivatives and their antimicrobial efficacy. The results demonstrated that compounds with similar structural features showed potent activity against resistant bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a study focusing on anticancer agents, researchers synthesized various furan-based compounds and tested them against breast cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, indicating that further exploration of this compound could lead to promising anticancer therapies .

作用機序

The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

類似化合物との比較

Similar Compounds

- (5-(4-Chlorophenyl)furan-2-yl)methanone

- (4-(4-Fluorophenyl)piperazin-1-yl)methanone

- (5-(4-Chlorophenyl)furan-2-yl)(4-(4-methylphenyl)piperazin-1-yl)methanethione

Uniqueness

(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione: is unique due to the combination of its furan and piperazine rings, each substituted with different phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, chlorophenyl and fluorophenyl substituents, and a piperazine moiety, which are significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-substituted piperazines with various electrophiles, including those containing furan moieties. A notable method includes the condensation reaction of 4-(4-fluorophenyl)piperazine with 5-(4-chlorophenyl)furan-2-carbaldehyde, followed by thionation to form the methanethione derivative .

Antiproliferative Activity

Research indicates that derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that compounds similar to the one showed dose-dependent effects on cell cycle progression, particularly in human cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| Similar Furan Derivative | MCF-7 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies show that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds with similar structures have been shown to possess anxiolytic and antidepressant activities in animal models. The mechanism is thought to involve modulation of serotonin receptors, which are critical in mood regulation .

Case Studies

- Anticancer Activity : In a recent study published in Bioorganic & Medicinal Chemistry, a derivative of the compound was tested against various tumor cell lines, revealing significant cytotoxicity with an IC50 value indicating effective antiproliferative action .

- Antimicrobial Efficacy : A comprehensive evaluation reported in Pharmaceutical Biology highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Assessment : Animal studies indicated that this compound could reduce anxiety-like behaviors in rodents, suggesting a potential therapeutic application in treating anxiety disorders .

特性

IUPAC Name |

[5-(4-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSDJLQPQTFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。